molecular formula C19H12N4O4 B11077678 3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No.: B11077678
M. Wt: 360.3 g/mol
InChI Key: SPPUNXDBUBHEBG-UHFFFAOYSA-N
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Description

3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the benzamide family and incorporates an oxazolo[4,5-b]pyridine moiety, which is known for its diverse biological activities. The presence of the nitro group and the oxazolo[4,5-b]pyridine ring system makes this compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves a multi-step process. One common method involves the condensation of 2-aminopyridin-3-ol with 4-methylbenzaldehyde in anhydrous DMF, followed by cyclization with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate . This intermediate is then subjected to a Suzuki coupling reaction with various aryl boronic acids in the presence of palladium chloride and cesium carbonate to yield the final product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using environmentally friendly solvents and catalysts. For example, 1-butyl-3-methylimidazolium tetrafluoroborate (BMIMBF4) has been used as an efficient ionic liquid medium for the synthesis of similar compounds . This method offers advantages such as good yields, straightforward protocols, and mild reaction conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, iodine for cyclization, and various reducing agents for the reduction of the nitro group .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves the inhibition of several enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Additionally, it inhibits the activity of kinases such as MAPK and Akt, which are involved in cell proliferation and survival. These inhibitory effects contribute to its anticancer and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is unique due to its specific combination of functional groups and its ability to inhibit multiple enzymes and signaling pathways

Properties

Molecular Formula

C19H12N4O4

Molecular Weight

360.3 g/mol

IUPAC Name

3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C19H12N4O4/c24-18(13-3-1-4-15(11-13)23(25)26)21-14-8-6-12(7-9-14)19-22-17-16(27-19)5-2-10-20-17/h1-11H,(H,21,24)

InChI Key

SPPUNXDBUBHEBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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